

1-Benzofuran-3-ylacetonitrile CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzofuran-3-ylacetonitrile

Cat. No.: B1271501

[Get Quote](#)

In-Depth Technical Guide: 1-Benzofuran-3-ylacetonitrile

CAS Number: 52407-43-9

This technical guide provides a comprehensive overview of **1-Benzofuran-3-ylacetonitrile**, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, spectral data, synthesis, and potential biological significance.

Chemical and Physical Properties

1-Benzofuran-3-ylacetonitrile is a solid, off-white to yellow in appearance, with a molecular formula of $C_{10}H_7NO$ and a molecular weight of 157.17 g/mol .[\[1\]](#)[\[2\]](#) It is insoluble in water and should be stored at room temperature.[\[1\]](#)

Property	Value	Reference
CAS Number	52407-43-9	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO	[1]
Molecular Weight	157.17 g/mol	[1]
Melting Point	38-42 °C	[1] [2]
Boiling Point	120 °C at 0.5 mmHg	[1] [2]
Appearance	Off-white to yellow solid	[1]
Solubility	Insoluble in water	[1]

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of **1-Benzofuran-3-ylacetonitrile**. The following tables summarize the expected spectral data based on the analysis of the benzofuran scaffold and related nitrile-containing compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.6	d	1H	H-4 or H-7
~7.5	d	1H	H-4 or H-7
~7.3	t	1H	H-5 or H-6
~7.2	t	1H	H-5 or H-6
~7.7	s	1H	H-2
~3.8	s	2H	-CH ₂ -CN

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~155	C-7a
~145	C-2
~128	C-3a
~125	C-5
~123	C-6
~121	C-4
~117	-CN
~111	C-7
~105	C-3
~15	-CH ₂ -CN

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1600-1450	Medium-Strong	Aromatic C=C stretch
~1250-1000	Strong	C-O-C stretch (ether)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
157	High	$[M]^+$ (Molecular ion)
130	Medium	$[M - HCN]^+$
117	Medium	$[M - CH_2CN]^+$
102	Medium	$[C_7H_6O]^+$
89	Medium	$[C_7H_5]^+$

Experimental Protocols

Synthesis of 1-Benzofuran-3-ylacetonitrile

A common synthetic route to **1-Benzofuran-3-ylacetonitrile** involves the reaction of 3-bromomethyl-1-benzofuran with a cyanide salt.

Materials:

- 3-bromomethyl-1-benzofuran
- Sodium cyanide (NaCN) or potassium cyanide (KCN)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 3-bromomethyl-1-benzofuran in DMF in a round-bottom flask equipped with a magnetic stirrer.
- Add an equimolar amount of sodium cyanide to the solution.
- Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure **1-Benzofuran-3-ylacetonitrile**.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

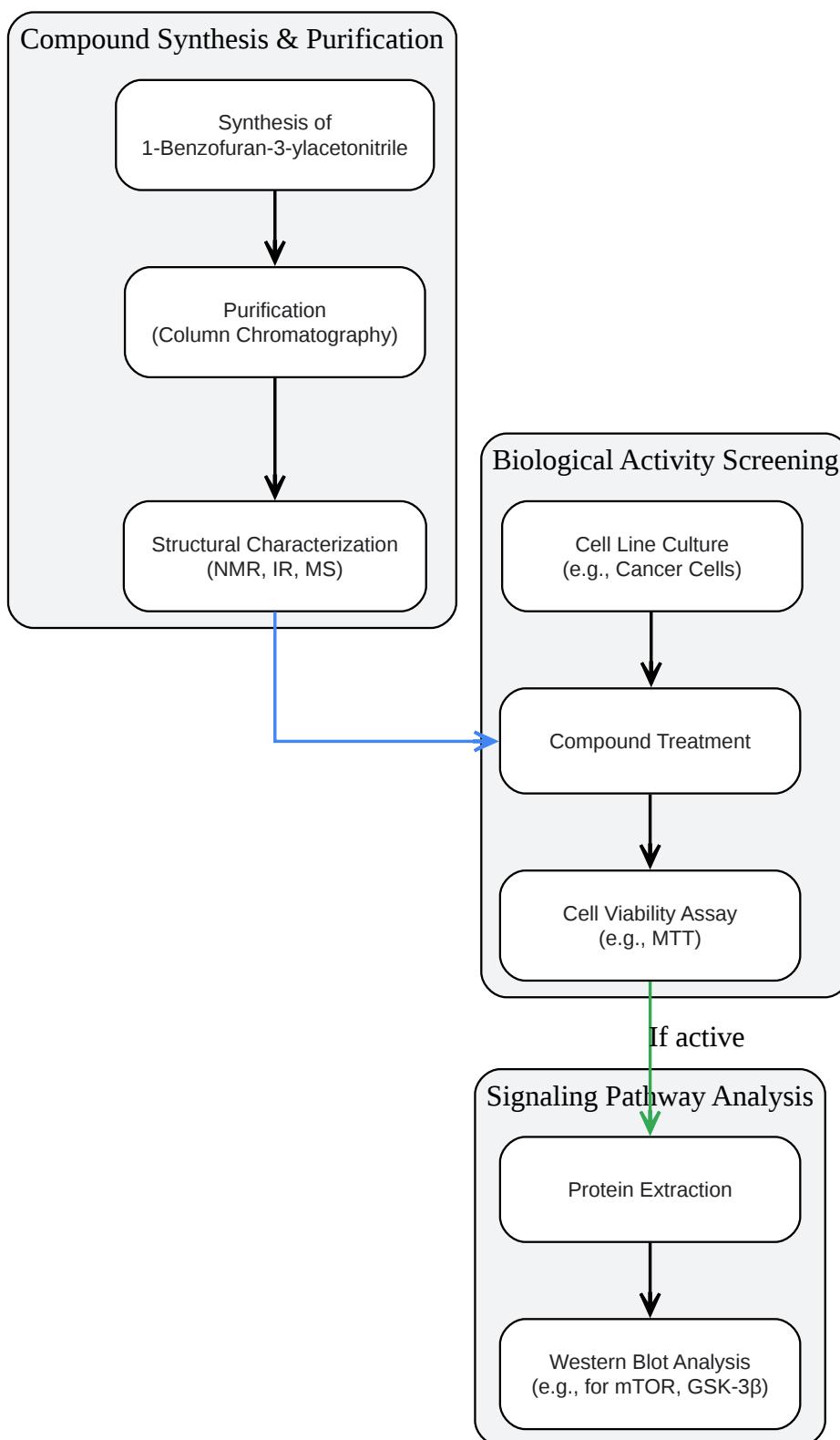
- Dissolve 5-10 mg of the purified **1-Benzofuran-3-ylacetonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
- Process the spectra using appropriate software to determine chemical shifts (referenced to TMS at 0 ppm) and coupling constants.

Infrared (IR) Spectroscopy:

- Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing a drop to evaporate on a salt plate (e.g., NaCl or KBr).

- Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):


- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the signaling pathways of **1-Benzofuran-3-ylacetonitrile** are limited, its structural similarity to other bioactive benzofurans suggests potential interactions with key cellular targets.

For instance, some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway and glycogen synthase kinase 3 β (GSK-3 β), both of which are crucial in cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like **1-Benzofuran-3-ylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, biological screening, and pathway analysis of **1-Benzofuran-3-ylacetonitrile**.

This workflow outlines the logical progression from synthesizing and confirming the structure of the compound to assessing its biological effects on cultured cells and investigating its impact on specific signaling pathways. This approach can help elucidate the mechanism of action and therapeutic potential of **1-Benzofuran-3-ylacetonitrile** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BENZOFURAN-3-YLACETONITRILE | 52407-43-9 [amp.chemicalbook.com]
- 2. 苯并呋喃-3-乙腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Benzofuran-3-ylacetonitrile CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271501#1-benzofuran-3-ylacetonitrile-cas-number-and-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com